N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is an intriguing compound in the realm of organic chemistry Its complex structure, featuring a pyrazole and xanthene moiety, provides a unique framework for varied reactivity and interaction with biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step reaction sequence. Starting materials often include cyclopropyl derivatives and trifluoromethyl-substituted pyrazoles. Common synthetic strategies may involve:
Cyclopropanation reactions.
Nitration followed by reduction.
Pyrazole formation through condensation reactions.
Carboxamide formation through coupling reactions using reagents like carbodiimides.
Industrial Production Methods: For industrial-scale production, optimization of the reaction conditions is paramount. This often involves:
Utilization of continuous flow reactors to enhance efficiency and yield.
Development of robust purification techniques to ensure high-purity product.
Employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: To introduce or modify functional groups.
Reduction: To alter the oxidation state of specific functional groups.
Substitution: Particularly nucleophilic substitutions to introduce new functionalities.
Common Reagents and Conditions: Reagents used in these reactions include oxidizing agents like potassium permanganate or sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are typically dictated by the desired transformation and may range from ambient to elevated temperatures and pressures, often in the presence of catalysts.
Major Products: The major products of these reactions often include variously substituted derivatives, which can then be further functionalized or used directly in scientific applications.
Chemistry
As a ligand in coordination chemistry for the formation of metal complexes.
In organic synthesis as a building block for more complex molecules.
Biology
Potential use in biochemical assays to study enzyme interactions.
As a probe in cellular imaging due to its fluorescent xanthene moiety.
Medicine
Investigated for its potential as an anti-inflammatory agent.
Studied for its possible role in cancer treatment due to its unique structural features that might interact with specific molecular targets.
Industry
Utilized in the development of novel materials with specific electronic properties.
Employed in the production of specialty chemicals.
Mechanism of Action
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide interacts with biological molecules primarily through its pyrazole ring, which can form hydrogen bonds and pi-stacking interactions. Its mechanism often involves modulation of specific pathways related to inflammation and cell proliferation. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Compared to other pyrazole-based compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its additional xanthene group, which adds fluorescent properties and potentially enhances biological activity. Similar compounds might include:
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)carboxamides.
Xanthene derivatives without pyrazole substitution.
Cyclopropyl-substituted amides without the trifluoromethyl group.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)20-13-17(14-9-10-14)29(28-20)12-11-27-22(30)21-15-5-1-3-7-18(15)31-19-8-4-2-6-16(19)21/h1-8,13-14,21H,9-12H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUQAKPRKKVJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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